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molecular formula C9H8N2O2 B8803148 4-(hydroxymethyl)phthalazin-1(2H)-one CAS No. 38933-79-8

4-(hydroxymethyl)phthalazin-1(2H)-one

Cat. No. B8803148
M. Wt: 176.17 g/mol
InChI Key: SPVIEWHOXUYOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06686347B2

Procedure details

With the exclusion of moisture, a solution of 155 ml (1.19 mol) isobutyl chloroformate in 620 ml THF is added dropwise to a suspension of 207 g (1.089 mol) phthalazin-1 (2H)-one-4-carboxylic acid in 6 l THF and 166 ml (1.188 mol) triethylamine at about 10° C. After stirring for 3 h at RT, the mixture is filtered and the residue washed with 0.5 l THF. The yellow filtrate is cooled to 15° C., then 93 g (2.46 mol) sodium borohydride is added and the suspension stirred for about 8 h at RT. To complete the reduction, another 10 g sodium borohydride is added and the mixture heated for 5 h to 40° C. Then 0.5 l water and finally 0.5 l of 5 N HCl are added dropwise at 15° C. and the turbid solution is stirred for 30 min. The reaction mixture is diluted with 3 l EtOAc and 2 l semisaturated brine, the aqueous phase is separated off and extracted 3 times with 2 l EtOAc. The organic phases are washed twice each time with semisaturated brine and brine, dried (Na2SO4) and concentrated by evaporation. Stirring in water at 90° C., cooling and filtration yield the title compound; m.p. 199-201° C.; 1H-NMR (DMSO-d6) 12.52 (s, HN), 8.25 (d, 1H), 8.11 (d, 1H), 7.9 (m, 2H), 5.49 (t, HO), 4.68 (d, 2H); FAB-MS (M+H)+=177.
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.5 L
Type
reactant
Reaction Step Two
Name
Quantity
0.5 L
Type
solvent
Reaction Step Two
Quantity
155 mL
Type
reactant
Reaction Step Three
Quantity
207 g
Type
reactant
Reaction Step Three
Quantity
166 mL
Type
reactant
Reaction Step Three
Name
Quantity
620 mL
Type
solvent
Reaction Step Three
Name
Quantity
6 L
Type
solvent
Reaction Step Three
Quantity
93 g
Type
reactant
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
Name
Quantity
3 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClC(OCC(C)C)=O.[C:9]1(=[O:22])[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:12]([C:19](O)=[O:20])=[N:11][NH:10]1.C(N(CC)CC)C.[BH4-].[Na+].Cl>C1COCC1.CCOC(C)=O.[Cl-].[Na+].O.O>[OH:20][CH2:19][C:12]1[C:13]2[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:9](=[O:22])[NH:10][N:11]=1 |f:3.4,8.9.10|

Inputs

Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Two
Name
Quantity
0.5 L
Type
reactant
Smiles
Cl
Name
Quantity
0.5 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
155 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Name
Quantity
207 g
Type
reactant
Smiles
C1(NN=C(C2=CC=CC=C12)C(=O)O)=O
Name
Quantity
166 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
620 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
6 L
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
93 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
10 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Six
Name
Quantity
3 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 3 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
the residue washed with 0.5 l THF
TEMPERATURE
Type
TEMPERATURE
Details
The yellow filtrate is cooled to 15° C.
STIRRING
Type
STIRRING
Details
the suspension stirred for about 8 h at RT
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated for 5 h to 40° C
STIRRING
Type
STIRRING
Details
the turbid solution is stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the aqueous phase is separated off
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with 2 l EtOAc
WASH
Type
WASH
Details
The organic phases are washed twice each time with semisaturated brine and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
STIRRING
Type
STIRRING
Details
Stirring in water at 90° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCC1=NNC(C2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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